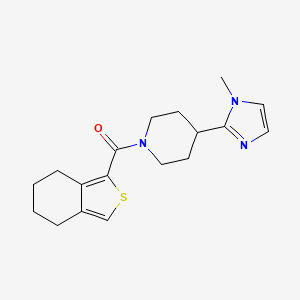

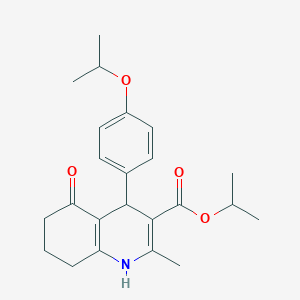

![molecular formula C17H27N3O4S B5509003 1-[(dimethylamino)sulfonyl]-N-(1-methyl-2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B5509003.png)

1-[(dimethylamino)sulfonyl]-N-(1-methyl-2-phenoxyethyl)-3-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to “1-[(dimethylamino)sulfonyl]-N-(1-methyl-2-phenoxyethyl)-3-piperidinecarboxamide” involves multi-step chemical reactions, starting from basic building blocks to more complex structures. A common approach includes the coupling of benzenesulfonyl chloride with piperidine under controlled conditions, followed by the substitution at specific sites with various electrophiles. For example, Khalid et al. (2013) synthesized a series of O-substituted derivatives of sulfonamides bearing a piperidine nucleus through dynamic pH control and electrophilic substitution (Khalid et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by techniques such as X-ray diffraction and NMR spectroscopy, which reveal the conformational and geometric features critical to their biological activities. Naveen et al. (2015) detailed the crystal and molecular structure of a related compound, highlighting its monoclinic crystal system and chair conformation of the piperidine ring (Naveen et al., 2015).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, reflecting their versatile reactivity profiles. This includes interactions with different electrophiles and nucleophiles, facilitating the introduction of diverse functional groups. Tornus et al. (1996) investigated the reactions of N-sulfonylamines, leading to the competitive formation of different heterocyclic compounds, indicative of the chemical versatility of sulfonyl-containing piperidines (Tornus, Schaumann*, & Adiwidjaja, 1996).

科学的研究の応用

Novel Fluorescent Histamine H3 Receptor Ligands

A study introduced derivatives of (3-phenoxypropyl)piperidine, coupled with fluorescent moieties like 5-dimethylaminonaphthalene-1-sulfonyl, as novel histamine H3 receptor ligands. These compounds displayed significant histamine hH3 receptor affinities, with Ki values ranging impressively from 13.4 to 0.048 nM. Some compounds emerged as among the most potent ligands known, suggesting their utility in identifying and understanding the histamine H3 receptor binding site. The in vivo screening of selected derivatives showcased antagonist potencies, indicating their potential applications in medicinal chemistry for the treatment of conditions mediated by the histamine H3 receptor (Amon et al., 2007).

Antimicrobial Sulfonamide Derivatives

Research focused on the synthesis of biologically active O-substituted derivatives of a specific sulfonamide-bearing piperidine nucleus revealed promising antimicrobial activities. These compounds were evaluated against enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), showing notable activity against BChE. The study highlights the therapeutic potential of these sulfonamide derivatives in treating diseases where these enzymes play a crucial role (Khalid et al., 2013).

Photosensitive Polyimides

A novel approach to creating photosensitive polyimides involved the use of pendant carboxyl groups blocked with photopolymerizable (meth)acrylamides, including N-[3-(dimethylamino)propyl]acrylamide. This method produced polyimide films exhibiting negative-tone behavior upon UV irradiation, demonstrating potential in the development of fine-patterned materials for electronic applications (Fukushima et al., 2003).

Metabolism of Novel Antidepressants

An investigation into the metabolism of a novel antidepressant identified the role of various cytochrome P450 enzymes in oxidizing the compound to multiple metabolites. This study provides critical insights into the pharmacokinetics and potential drug-drug interactions of new therapeutic agents, contributing to the development of safer and more effective antidepressants (Hvenegaard et al., 2012).

特性

IUPAC Name |

1-(dimethylsulfamoyl)-N-(1-phenoxypropan-2-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-14(13-24-16-9-5-4-6-10-16)18-17(21)15-8-7-11-20(12-15)25(22,23)19(2)3/h4-6,9-10,14-15H,7-8,11-13H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMXTPASMDVLHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[2-(4-morpholinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5508920.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5508926.png)

![{4-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5508930.png)

![methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5508945.png)

![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5508959.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5508974.png)

![1-benzyl-N-[2-(4-fluorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5509011.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5509018.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbenzamide](/img/structure/B5509027.png)